molecular formula C11H17NO4 B13558991 (r)-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol

(r)-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol

Cat. No.: B13558991
M. Wt: 227.26 g/mol
InChI Key: QDOZVDVPNJUHAD-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxyl group, and three methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,4,6-trimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the amino group or further reduce the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Formation of carbonyl compounds.

    Reduction Products: Formation of deaminated or fully reduced compounds.

    Substitution Products: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The methoxy groups may also play a role in modulating the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol: Unique due to its specific stereochemistry and functional groups.

    2-Amino-2-(2,4,6-trimethoxyphenyl)ethanol: Similar structure but may differ in stereochemistry.

    2-Amino-2-(2,4,6-trimethoxyphenyl)ethanamine: Lacks the hydroxyl group, affecting its reactivity and properties.

Uniqueness

The presence of both amino and hydroxyl groups, along with the specific stereochemistry, makes ®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol unique

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(2R)-2-amino-2-(2,4,6-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H17NO4/c1-14-7-4-9(15-2)11(8(12)6-13)10(5-7)16-3/h4-5,8,13H,6,12H2,1-3H3/t8-/m0/s1

InChI Key

QDOZVDVPNJUHAD-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)[C@H](CO)N)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(CO)N)OC

Origin of Product

United States

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